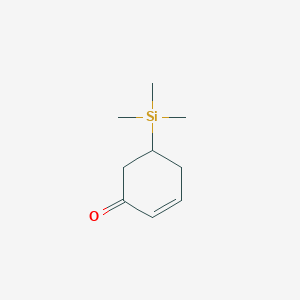
2-Cyclohexen-1-one, 5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound with the molecular formula C9H16OSi. It is a silyl enone, which means it contains both a silyl group and an enone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 5-(trimethylsilyl)- can be synthesized through several methods. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, it can be obtained from the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexenol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various cyclohexenol derivatives, cyclohexenone derivatives, and substituted cyclohexenes .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 5-(trimethylsilyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its ability to undergo various chemical reactions due to the presence of the enone functional group. The enone group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . Additionally, the silyl group can be easily removed or substituted, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: This compound is similar in structure but lacks the silyl group.
Cyclohexenone: Another similar compound that also lacks the silyl group but has similar reactivity.
Uniqueness
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the silyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Eigenschaften
CAS-Nummer |
56917-71-6 |
|---|---|
Molekularformel |
C9H16OSi |
Molekulargewicht |
168.31 g/mol |
IUPAC-Name |
5-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-5,9H,6-7H2,1-3H3 |
InChI-Schlüssel |
XURQBSWHQFVSPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CC=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


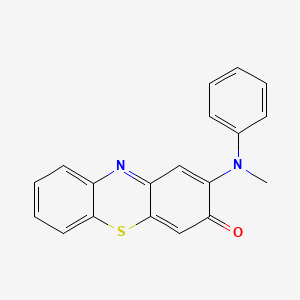

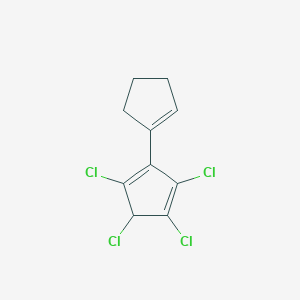
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
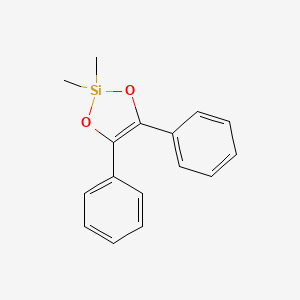
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
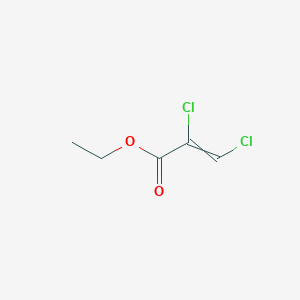
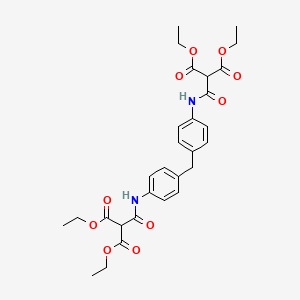

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
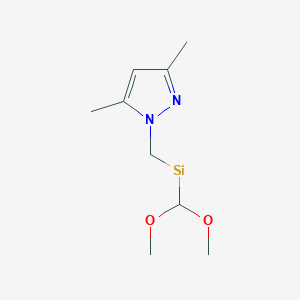
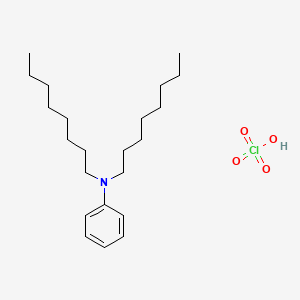
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
